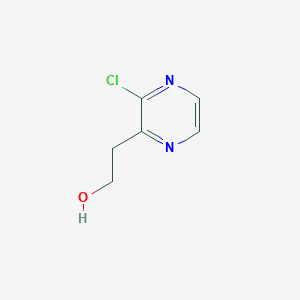

3-Chloropyrazine-2-ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

2-(3-chloropyrazin-2-yl)ethanol |

InChI |

InChI=1S/C6H7ClN2O/c7-6-5(1-4-10)8-2-3-9-6/h2-3,10H,1,4H2 |

InChI Key |

BNUNMYJPAWKWFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)CCO)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (3-chloropyrazin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (3-chloropyrazin-2-yl)methanol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Introduction

(3-chloropyrazin-2-yl)methanol is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. Its utility stems from the presence of a reactive chloropyrazine moiety and a primary alcohol functional group, allowing for a variety of subsequent chemical transformations. This guide outlines two primary retrosynthetic approaches for its synthesis, starting from commercially available pyrazine derivatives.

Retrosynthetic Analysis

The synthesis of (3-chloropyrazin-2-yl)methanol can be approached through two principal retrosynthetic pathways, both commencing from a functionalized pyrazine core.

Caption: Retrosynthetic analysis of (3-chloropyrazin-2-yl)methanol.

The first pathway involves the reduction of a carboxylic acid or its corresponding ester at the C-2 position of the pyrazine ring. The second pathway relies on the reduction of the corresponding aldehyde, 3-chloropyrazine-2-carbaldehyde. Both pathways ultimately converge from a common precursor, 3-chloropyrazine-2-carbonitrile, which can be synthesized from pyrazine-2-carbonitrile.

Synthetic Pathways and Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the target molecule, including the preparation of key intermediates.

Synthesis of 3-chloropyrazine-2-carbonitrile

The initial step involves the chlorination of commercially available pyrazine-2-carbonitrile.

Caption: Synthesis of 3-chloropyrazine-2-carbonitrile.

Experimental Protocol:

To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL) is slowly added sulfuryl chloride (21.2 mL, 260.8 mmol) over 10 minutes. The reaction mixture is stirred in an ice bath for 30 minutes, then allowed to warm to room temperature and stirred for an additional 5 hours. The toluene layer is decanted, and the residual oil is extracted three times with diethyl ether. The combined organic layers are quenched with ice water, neutralized with solid NaHCO3, and separated. The aqueous layer is further extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile.[2]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Reference |

| 3-chloropyrazine-2-carbonitrile | C5H2ClN3 | 139.54 | 51 | [2] |

Synthesis of 3-chloropyrazine-2-carboxylic acid

The nitrile can be hydrolyzed to the corresponding carboxylic acid. While a direct hydrolysis protocol for 3-chloropyrazine-2-carbonitrile to the carboxylic acid is not explicitly detailed in the searched literature, a similar hydrolysis of the corresponding amide is available, suggesting a two-step approach is feasible. First, partial hydrolysis of the nitrile to the amide, followed by further hydrolysis to the carboxylic acid. Alternatively, a more direct route involves the hydrolysis of a corresponding ester. A green procedure for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid using lithium hydroxide has been reported and is adaptable for the 3-chloro isomer.[3]

Caption: Hydrolysis of methyl 3-chloropyrazine-2-carboxylate.

Experimental Protocol (Adapted):

To a solution of methyl 3-chloropyrazine-2-carboxylate (1.0 mol) in water (1 L) is added lithium hydroxide (1.01 mol). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC). The reaction mixture is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration, washed with cold water, and dried.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Reference |

| 3-chloropyrazine-2-carboxylic acid | C5H3ClN2O2 | 158.54 | High | [3] |

Synthesis of (3-chloropyrazin-2-yl)methanol

The final step is the reduction of the carboxylic acid or its ester to the primary alcohol. A procedure for the reduction of the isomeric methyl 5-chloropyrazine-2-carboxylate using sodium borohydride has been documented and can be adapted.[4] Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH4) are effective for the direct reduction of the carboxylic acid.[5][6][7][8]

Caption: Synthesis of (3-chloropyrazin-2-yl)methanol via reduction.

Experimental Protocol (Adapted from Isomer Reduction):

To a solution of methyl 3-chloropyrazine-2-carboxylate (46.40 mmol) in THF (100 mL) is added NaBH4 (93.00 mmol) under a nitrogen atmosphere at 0 °C. The reaction mixture is stirred at this temperature for 5 hours. The reaction is quenched with water (200 mL) and extracted with ethyl acetate (3 x 200 mL). The combined organic layers are dried over anhydrous sodium sulfate and evaporated under reduced pressure. The residue is purified by silica gel column chromatography to obtain (3-chloropyrazin-2-yl)methanol.[4]

Alternative Protocol (LiAlH4 Reduction):

In a dry, nitrogen-flushed flask, a suspension of LiAlH4 (excess) in anhydrous THF is prepared. A solution of 3-chloropyrazine-2-carboxylic acid in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete. The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Reference |

| (3-chloropyrazin-2-yl)methanol | C5H5ClN2O | 144.56 | ~30% (from ester) | [4] |

Data Summary

The following table summarizes the key quantitative data for the compounds involved in the synthesis of (3-chloropyrazin-2-yl)methanol.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyrazine-2-carbonitrile | C5H3N3 | 105.10 | - | 87 °C/6 mmHg |

| 3-chloropyrazine-2-carbonitrile | C5H2ClN3 | 139.54 | 45-47 | - |

| 3-chloropyrazine-2-carboxylic acid | C5H3ClN2O2 | 158.54 | - | - |

| (3-chloropyrazin-2-yl)methanol | C5H5ClN2O | 144.56 | - | - |

Conclusion

This technical guide provides a comprehensive overview of the synthetic routes to (3-chloropyrazin-2-yl)methanol. By detailing the synthesis of key precursors and providing adaptable, detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The outlined pathways offer viable methods for obtaining this important synthetic intermediate, facilitating the advancement of novel chemical entities.

References

- 1. (3-Chloropyrazin-2-yl)methanol [myskinrecipes.com]

- 2. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 3. jocpr.com [jocpr.com]

- 4. echemi.com [echemi.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Properties of 3-Chloropyrazine Derivatives

A Note to the Reader: This technical guide addresses the chemical properties, synthesis, and applications of key 3-chloropyrazine derivatives. Extensive research has revealed a lack of publicly available scientific literature and data for the specific compound 3-Chloropyrazine-2-ethanol . However, due to the structural similarities and the availability of comprehensive data, this guide will focus on the closely related and well-documented compounds: (3-Chloropyrazin-2-yl)methanol and its precursor, 3-Chloropyrazine-2-carbonitrile . This information is intended to provide valuable insights for researchers, scientists, and drug development professionals working with related molecular scaffolds.

Core Chemical Properties

The physicochemical properties of (3-Chloropyrazin-2-yl)methanamine and 3-Chloropyrazine-2-carbonitrile are summarized below. These properties are crucial for understanding their behavior in chemical reactions and biological systems.

| Property | (3-Chloropyrazin-2-yl)methanamine[1] | 3-Chloropyrazine-2-carbonitrile |

| Molecular Formula | C₅H₆ClN₃ | C₅H₂ClN₃[2] |

| Molecular Weight | 143.57 g/mol | 139.54 g/mol [2] |

| Melting Point | Not available | 44-46 °C[3] |

| Boiling Point | Not available | 264.1±35.0 °C (Predicted)[4] |

| CAS Number | 771581-15-8 | 55557-52-3[2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below are the key spectroscopic data for 3-Chloropyrazine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.91 (d, 1H, J = 2.4 Hz, H-6), 8.88 (d, 1H, J = 2.4 Hz, H-5)[3]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 150.67 (C-3), 147.97 (C-5), 144.26 (C-6), 129.87 (C-2), 114.66 (CN)[3]

Infrared (IR) Spectroscopy

-

IR (KBr) νₘₐₓ (cm⁻¹): 3088 (νCH aromatic), 2242 (νCN), 1377 (νC=C), 1087 (νC-N)[3]

Mass Spectrometry (MS)

-

MS (ESI) m/z (%): 140.3 (100) [M + H]⁺, 142.3 (40) [M + H + 2]⁺[3]

Synthesis and Experimental Protocols

The synthesis of 3-chloropyrazine derivatives is a critical aspect of their application in research and development. The following section details the synthetic route for 3-Chloropyrazine-2-carbonitrile.

Synthesis of 3-Chloropyrazine-2-carbonitrile from Pyrazine-2-carbonitrile

A common method for the synthesis of 3-Chloropyrazine-2-carbonitrile involves the chlorination of pyrazine-2-carbonitrile.[3][5]

Experimental Protocol:

-

To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL), slowly add sulfuryl chloride (21.2 mL, 260.8 mmol) over 10 minutes.

-

Stir the reaction mixture in an ice bath for 30 minutes.

-

Allow the mixture to warm to room temperature and continue stirring for 5 hours.

-

Decant the toluene layer and extract the residual oily material three times with diethyl ether.

-

Combine the toluene and ether layers and quench with ice water.

-

Neutralize the combined organic layers with solid NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile.[3]

References

- 1. (3-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 1514129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]

- 3. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (3-chloropyrazin-2-yl)methanol (CAS Number: 89283-32-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-chloropyrazin-2-yl)methanol, a key heterocyclic building block in the synthesis of pharmacologically active molecules. This document outlines its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its significant role in the development of targeted therapies, with a focus on its application as a crucial intermediate.

Physicochemical Properties

(3-chloropyrazin-2-yl)methanol is a white to light yellow solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. Proper storage in an inert atmosphere at 2-8°C is recommended to ensure stability.[1][2]

| Property | Value | Source |

| CAS Number | 89283-32-9 | [2][3] |

| Molecular Formula | C₅H₅ClN₂O | [1][2][3][4] |

| Molecular Weight | 144.56 g/mol | [1][2][3] |

| Appearance | White to light yellow solid | [1] |

| Boiling Point | 256°C | [1] |

| Melting Point | Not available (isomer (5-chloropyrazin-2-yl)methanol melts at 62-63 °C) | [5] |

| Storage | 2-8°C, inert atmosphere | [1][2] |

Synthesis and Experimental Protocols

(3-chloropyrazin-2-yl)methanol serves as a vital intermediate in the synthesis of various pharmaceutical compounds, including active pharmaceutical ingredients (APIs) for treating infectious diseases and metabolic disorders.[1] It is also utilized in agrochemical research for developing pesticides and herbicides.[1] A notable application is its use as a precursor for indazolylquinazolinones, which act as inhibitors of human immunodeficiency virus (HIV) replication.[6]

Proposed Synthesis Protocol: Lithiation of 2-Chloropyrazine

A viable synthetic route to (3-chloropyrazin-2-yl)methanol involves the regioselective lithiation of 2-chloropyrazine at the 3-position, followed by quenching with formaldehyde.

Reaction Scheme:

Caption: Proposed synthesis of (3-chloropyrazin-2-yl)methanol.

Methodology:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath. To this, add n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature. Stir the resulting solution for 30 minutes at -78°C to form LDA.

-

Lithiation of 2-Chloropyrazine: Dissolve 2-chloropyrazine (1.0 equivalent) in anhydrous THF and cool to -78°C. Slowly add the prepared LDA solution to the 2-chloropyrazine solution. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete formation of the 3-chloro-2-lithiopyrazine intermediate.

-

Reaction with Formaldehyde: Introduce a source of anhydrous formaldehyde, such as paraformaldehyde (excess), to the reaction mixture at -78°C. Alternatively, a stream of dry formaldehyde gas can be bubbled through the solution.

-

Work-up and Purification: After the addition of formaldehyde, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure (3-chloropyrazin-2-yl)methanol.

Analytical Characterization

The structural confirmation of (3-chloropyrazin-2-yl)methanol relies on standard spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected data based on its structure and data from similar compounds are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the two protons of the hydroxymethyl group (-CH₂OH).

-

Two doublets in the aromatic region corresponding to the two protons on the pyrazine ring.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon atoms in the molecule:

-

One signal for the hydroxymethyl carbon.

-

Three signals in the aromatic region for the three distinct carbon atoms of the pyrazine ring.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

O-H stretching of the alcohol group (broad, around 3300 cm⁻¹).

-

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).

-

C=N and C=C stretching of the pyrazine ring (in the 1400-1600 cm⁻¹ region).

-

C-O stretching of the primary alcohol (around 1050 cm⁻¹).

-

C-Cl stretching (typically in the 600-800 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144 and an (M+2)⁺ peak at m/z 146 with an approximate intensity ratio of 3:1, which is characteristic of the chlorine isotope pattern.

Application in Drug Discovery: Acalabrutinib Synthesis

(3-chloropyrazin-2-yl)methanol is a crucial building block for the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. Acalabrutinib is used in the treatment of B-cell malignancies such as mantle cell lymphoma and chronic lymphocytic leukemia.[1][2]

The B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[1][7] In many B-cell cancers, this pathway is hyperactive, leading to uncontrolled cell growth.[1] Acalabrutinib functions by forming a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[1] This action blocks the downstream signaling cascade, ultimately inhibiting the proliferation of malignant B-cells and inducing apoptosis (programmed cell death).[1]

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Acalabrutinib on BTK.

Conclusion

(3-chloropyrazin-2-yl)methanol is a versatile and valuable building block in medicinal chemistry and drug development. Its structure allows for diverse chemical modifications, making it a key intermediate in the synthesis of complex pharmaceutical agents. The information provided in this guide offers a solid foundation for researchers and scientists working with this compound, from its synthesis and characterization to its application in the development of targeted therapies like Acalabrutinib. Further research into the biological activities of other derivatives of (3-chloropyrazin-2-yl)methanol may unveil new therapeutic opportunities.

References

- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 2. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Physical Properties of 3-Chloropyrazine-2-ethanol and Related Compounds

Comparative Physical Properties of Related Chloropyrazine Derivatives

To provide a predictive framework for the physical characteristics of 3-Chloropyrazine-2-ethanol, the following table summarizes the known physical properties of its nitrile and carboxamide analogues.

| Property | 3-Chloropyrazine-2-carbonitrile | 3-Chloropyrazine-2-carboxamide |

| Molecular Formula | C₅H₂ClN₃ | C₅H₄ClN₃O |

| Molecular Weight | 139.54 g/mol | 157.56 g/mol [1] |

| Melting Point | 44-48 °C[2] | 187-191 °C[1] |

| Boiling Point | 264.1 °C (Predicted) | Not available |

| Appearance | White to pale yellow solid[3] | White to off-white crystalline powder |

| Solubility | Low solubility in water[4] | Not specified |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physical properties of a novel crystalline organic compound, such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath, and a thermometer or a digital temperature probe.[5]

-

Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[5]

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[5][6]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or a fusion tube.[4][7]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling liquid (e.g., mineral oil).[8]

-

Heating and Observation: The apparatus is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.[4]

-

Temperature Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of standard laboratory solvents of varying polarities should be used (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[9]

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing or continuous stirring) for a set period (e.g., 1-2 minutes) at a controlled temperature.[10]

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If not, it is classified as insoluble or partially soluble.[10] This process can be done qualitatively or quantitatively by preparing a saturated solution and determining the concentration of the dissolved solute.

Representative Synthetic Workflow: Synthesis of 3-Chloropyrazine-2-carbonitrile

As a proxy for a potential synthetic route to this compound, the well-documented synthesis of 3-Chloropyrazine-2-carbonitrile from pyrazine-2-carbonitrile is presented below. This multi-step process involves chlorination followed by purification.[11][12]

Experimental Protocol:

-

Reaction Setup: Pyrazine-2-carbonitrile is dissolved in a mixture of toluene and DMF in a reaction vessel. The solution is cooled in an ice bath.[1]

-

Chlorination: Sulfuryl chloride is added dropwise to the cooled solution over a period of 10 minutes. The reaction mixture is stirred in the ice bath for 30 minutes and then allowed to warm to room temperature, with stirring continued for 5 hours.[11][12]

-

Workup: The toluene layer is decanted. The remaining residue is extracted multiple times with diethyl ether. The combined organic layers are then quenched with ice water and neutralized with solid sodium bicarbonate.[11][12]

-

Extraction and Drying: The aqueous layer is further extracted with diethyl ether. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.[11]

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 3-chloropyrazine-2-carbonitrile.[11][12]

Below is a visualization of this experimental workflow.

Caption: Synthesis of 3-Chloropyrazine-2-carbonitrile.

References

- 1. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. quora.com [quora.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 12. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]

An In-depth Technical Guide to 3-Chloropyrazine-2-ethanol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for 3-Chloropyrazine-2-ethanol. Due to the limited direct experimental data available for this specific compound, this guide leverages data from closely related pyrazine derivatives to offer well-founded estimations and methodologies. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom at the 3-position and an ethanol group at the 2-position. The presence of the electronegative chlorine atom and the polar hydroxyl group are expected to significantly influence the molecule's chemical reactivity and biological activity.

| Identifier | Value |

| IUPAC Name | (3-chloropyrazin-2-yl)methanol |

| Chemical Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| SMILES | OCc1nccnc1Cl |

| InChI | InChI=1S/C6H7ClN2O/c7-6-5(4-10)8-2-1-9-6/h1-2,10H,4H2 |

| InChIKey | InChIKey=VADURLYJCRPREV-UHFFFAOYSA-N |

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound, based on data from analogous compounds such as 2-(Hydroxymethyl)pyrazine[1], 2-methylpyrazine[2], and general principles of physical organic chemistry.

| Property | Estimated Value | Reference Compounds |

| Melting Point (°C) | 60-80 | 2-(Hydroxymethyl)pyrazine (solid) |

| Boiling Point (°C) | ~220-240 @ 760 mmHg | Higher than 2-methylpyrazine (135 °C) due to H-bonding |

| LogP | ~0.5 - 1.0 | Increased lipophilicity from chlorine, offset by hydroxyl group |

| Water Solubility | Moderately soluble | Polar hydroxyl group enhances solubility |

| pKa (hydroxyl proton) | ~14-15 | Typical for a primary alcohol |

| pKa (protonated pyrazine) | ~1-2 | Electron-withdrawing Cl reduces basicity of N atoms |

Proposed Synthesis

A robust and high-yield synthesis of this compound can be envisioned through the reduction of a suitable precursor, 3-Chloropyrazine-2-carboxylic acid. This starting material is commercially available[3][4].

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound via reduction.

Detailed Experimental Protocol: Reduction of 3-Chloropyrazine-2-carboxylic acid

This protocol is a general procedure for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LAH). Caution: LAH is a highly reactive and flammable reagent. All operations should be performed by trained personnel in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

3-Chloropyrazine-2-carboxylic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% (w/v) Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Addition of Carboxylic Acid: Dissolve 3-Chloropyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add deionized water (volume equal to the mass of LAH used in grams) dropwise to quench the excess LAH. This is a highly exothermic process that will generate hydrogen gas.

-

Work-up: To the quenched reaction mixture, add 15% aqueous sodium hydroxide solution (volume equal to the mass of LAH used in grams), followed by the dropwise addition of deionized water (3 times the volume equal to the mass of LAH used in grams). Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms.

-

Extraction: Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and the washings.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the pyrazine scaffold is a well-established pharmacophore found in numerous biologically active molecules. Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][6]

The introduction of a chloro and a hydroxymethyl group on the pyrazine ring could modulate the biological activity in several ways:

-

Enzyme Inhibition: The pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These features could enable the molecule to interact with the active sites of various enzymes.

-

Receptor Binding: The overall electronic and steric profile of the molecule could allow it to bind to specific cellular receptors, potentially modulating their downstream signaling pathways.

-

Metabolic Stability: The chlorine atom may influence the metabolic stability of the compound by blocking potential sites of oxidation.

Logical Relationship Diagram for Drug Discovery

Caption: A logical workflow for the investigation of biological activity.

Spectroscopic Data Analysis (Predicted)

The following table provides predicted spectroscopic data for this compound based on the analysis of similar structures.[7]

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): ~8.4-8.6 (2H, m, pyrazine-H), ~4.8 (2H, s, CH₂), ~3.5 (1H, t, OH) |

| ¹³C NMR | δ (ppm): ~155 (C-Cl), ~150 (C-CH₂OH), ~145-148 (pyrazine C-H), ~60 (CH₂) |

| IR (cm⁻¹) | ~3400 (O-H stretch), ~3100 (aromatic C-H stretch), ~1580, 1480 (C=N, C=C stretch) |

| Mass Spec (EI) | m/z: 158/160 (M⁺, Cl isotope pattern), 127/129 ([M-CH₂OH]⁺) |

This technical guide provides a foundational understanding of this compound. Further experimental validation is necessary to confirm the proposed properties and synthetic methodologies. The information presented herein is intended to facilitate future research and development efforts involving this and related pyrazine derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloropyrazine-2-carboxylic acid | [frontierspecialtychemicals.com]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of (3-chloropyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for (3-chloropyrazin-2-yl)methanol. Due to the limited availability of direct experimental data in public literature, this guide leverages established spectroscopic principles and data from analogous compounds to offer a robust predictive analysis. This information is intended to guide researchers in the synthesis, purification, and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (3-chloropyrazin-2-yl)methanol. These predictions are based on the analysis of its structural features and comparison with data from similar pyrazine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.6 | Doublet | 1H | H-5 | The pyrazine protons are expected to be in the aromatic region, deshielded by the electronegative nitrogen atoms. |

| ~8.5 | Doublet | 1H | H-6 | Coupling between H-5 and H-6 would result in doublets. |

| ~4.8 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the hydroxyl group and the pyrazine ring. |

| ~3.5 | Broad Singlet | 1H | -OH | The chemical shift of the hydroxyl proton can vary depending on solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~155 | C-3 | Carbon bearing the chlorine atom. |

| ~150 | C-2 | Carbon attached to the methanol group. |

| ~145 | C-5 | Pyrazine ring carbon. |

| ~143 | C-6 | Pyrazine ring carbon. |

| ~60 | -CH₂- | Methylene carbon of the methanol group. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1470 | Medium-Weak | Pyrazine ring C=C and C=N stretching |

| 1200-1000 | Strong | C-O stretch |

| 800-600 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Predicted Fragment | Notes |

| 144/146 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 113/115 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 109 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 80 | [Pyrazine]⁺ | Fragmentation leading to the core pyrazine ring. |

Table 5: Predicted UV-Vis Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε) | Transition | Solvent |

| ~270-280 | ~5000-10000 | π → π | Ethanol/Methanol |

| ~310-320 | ~1000-3000 | n → π | Ethanol/Methanol |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of (3-chloropyrazin-2-yl)methanol.

2.1. Synthesis Protocol: Reduction of 3-Chloro-2-cyanopyrazine

A plausible and efficient route to synthesize (3-chloropyrazin-2-yl)methanol is via the reduction of the commercially available 3-chloro-2-cyanopyrazine.

Materials:

-

3-chloro-2-cyanopyrazine

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

-

Anhydrous toluene

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-chloro-2-cyanopyrazine (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H solution (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-chloropyrazin-2-yl)methanol.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

2.2. Spectroscopic Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

2.2.2. Infrared (IR) Spectroscopy

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Instrument: A mass spectrometer, for example, with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

2.2.4. UV-Vis Spectroscopy

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

Mandatory Visualizations

The following diagrams illustrate the proposed synthesis workflow and a general workflow for the spectroscopic characterization of a synthesized compound.

Caption: Proposed synthesis workflow for (3-chloropyrazin-2-yl)methanol.

Caption: General workflow for spectroscopic characterization.

The Dawn of Pyrazine-Based Intermediates: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases. This technical guide provides an in-depth exploration of the discovery of pyrazine-based chemical intermediates, focusing on their synthesis, biological activity, and mechanisms of action. Detailed experimental protocols for key synthetic transformations and a comprehensive summary of quantitative data are presented to facilitate further research and development in this exciting field.

Core Synthetic Strategies for Pyrazine-Based Intermediates

The construction of the pyrazine ring and its subsequent functionalization are critical steps in the synthesis of pyrazine-based drug candidates. Two of the most powerful and widely employed methods are the condensation of 1,2-diamines with 1,2-dicarbonyl compounds and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Table 1: Synthesis of 2,5-Disubstituted Pyrazines via Condensation

| Entry | 1,2-Diamine | 1,2-Dicarbonyl | Product | Yield (%) | Reference |

| 1 | Ethane-1,2-diamine | Benzil | 2,3-Diphenylpyrazine | 95 | [1] |

| 2 | Propane-1,2-diamine | 2,3-Butanedione | 2,3-Dimethyl-5-methylpyrazine | 85 | [1] |

| 3 | 1,2-Diaminobenzene | 1,2-Cyclohexanedione | 1,2,3,4-Tetrahydro-phenazine | 92 | [1] |

Table 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Pyrazines

| Entry | Pyrazine Halide | Boronic Acid | Catalyst/Base | Product | Yield (%) | Reference |

| 1 | 2-Chloropyrazine | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 2-Phenylpyrazine | 85 | [2] |

| 2 | 2-Bromopyrazine | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂/K₂CO₃ | 2-(4-Methoxyphenyl)pyrazine | 92 | [3] |

| 3 | 2-Chloro-5-iodopyrazine | 3-Thienylboronic acid | Pd₂(dba)₃/XPhos/K₃PO₄ | 2-Iodo-5-(3-thienyl)pyrazine | 78 | [3] |

Key Signaling Pathways Targeted by Pyrazine-Based Inhibitors

Pyrazine-based intermediates have been instrumental in the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases. The following sections detail the mechanism of action of these inhibitors in the SHP2, RAS-ERK, NF-κB, and PI3K pathways.

SHP2 Allosteric Inhibition

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node that regulates the RAS-MAPK pathway.[4][5] Allosteric inhibitors containing a pyrazine core have been shown to bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains, stabilizing the auto-inhibited conformation of SHP2.[4][6]

References

- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pyrazine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and structural rigidity make it a versatile building block for developing novel therapeutic agents. Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically successful drugs and a robust pipeline of promising candidates. This technical guide explores the multifaceted role of pyrazine derivatives in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and key structural-activity relationships.

The Pharmacological Versatility of Pyrazine Derivatives

The pyrazine nucleus is a constituent of numerous molecules with significant biological activity, spanning a wide range of therapeutic areas. Its derivatives are potent agents against cancer, infectious diseases, and inflammatory conditions. This versatility stems from the pyrazine ring's ability to act as a bioisostere for other aromatic rings like benzene or pyridine and its capacity for its nitrogen atoms to serve as crucial hydrogen bond acceptors, facilitating strong interactions with biological targets.

Anticancer Activity

Pyrazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and apoptosis evasion. They have been successfully developed as kinase inhibitors, proteasome inhibitors, and cytotoxic agents.

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

| Compound/Derivative Class | Target/Cell Line | Activity (IC₅₀) | Reference |

| Chalcone–pyrazine derivative 49 | A549 (Lung), Colo-205 (Colon) | 0.13 µM, 0.19 µM | |

| Chalcone–pyrazine derivative 51 | MCF-7 (Breast), A549 (Lung) | 0.012 µM, 0.045 µM | |

| Coumarin–pyrazine derivative 97 | HCT116 (Colon), C-Raf, MEK1 | 0.9 µM, 0.056 µM, 0.65 µM | |

| Indenoquinoxaline derivative 11 | MCF-7 (Breast), A549 (Lung) | 5.4 µM, 4.3 µM | |

| 1,3,4-Oxadiazole-pyrimidine-pyrazine 9a | PC3 (Prostate) | 0.05 ± 0.007 µM | |

| Bortezomib (Velcade®) | 26S Proteasome | - | |

| Prexasertib (CHK1 Inhibitor) | CHK1 | 1 nM | |

| Darovasertib (PKC Inhibitor) | PKCα, PKCθ | 1.9 nM, 0.4 nM |

Antimicrobial and Antitubercular Activity

The fight against infectious diseases has significantly benefited from pyrazine-based drugs. Pyrazinamide is a cornerstone first-line drug for treating tuberculosis (TB), highlighting the scaffold's importance in this field. Researchers continue to explore novel pyrazine derivatives to combat drug-resistant strains of Mycobacterium tuberculosis and other bacterial and fungal pathogens.

Table 2: Antimicrobial and Antitubercular Activity of Selected Pyrazine Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

| Pyrazine-hydrazone hybrid 8b, 8c, 8d | M. tuberculosis H37Rv | ≤6.25 µg/mL | |

| Pyrazine-benzamide hybrid 6a, 6e, 6h | M. tuberculosis H37Ra | 1.35 - 2.18 µM (IC₅₀) | |

| Triazolo[4,3-a]pyrazine 2e | S. aureus, E. coli | 32 µg/mL, 16 µg/mL | |

| Pyrazine-2-carboxylic acid P10, P4 | C. albicans | 3.125 µg/mL | |

| 4-acetoxybenzyl pyrazinoate | M. tuberculosis | <1 - 6.25 µg/mL | |

| Hybrid T4, T5, T6 (Pyrazine + 1,2,4-triazole) | M. tuberculosis H37Rv | ≤21.25 µM |

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common driver of diseases like cancer and inflammatory disorders. The pyrazine scaffold is a key component in many small molecule kinase inhibitors, where its nitrogen atoms often form essential hydrogen bonds within the ATP-binding pocket of the target kinase.

Table 3: Kinase Inhibitory Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Target Kinase | Activity (IC₅₀) | Reference |

| AKN-028 | Tyrosine Kinase | - (Preclinical) | |

| Prexasertib (LY2606368) | CHK1 | 1 nM | |

| Darovasertib (LXS-196) | PKC | 0.4 - 3.1 nM | |

| Imadazo[1,2-a]pyrazine 3c | CDK9 | 0.16 µM | |

| Pyrazine-Pyridine Biheteroaryls | VEGFR-2 | - (Potent Inhibition) |

Methodologies and Experimental Protocols

The successful discovery and development of pyrazine-based drugs rely on robust synthetic methodologies and rigorous biological evaluation.

General Synthesis of Pyrazine Derivatives

The synthesis of functionalized pyrazines often involves building the heterocyclic ring or modifying a pre-existing pyrazine core. Common strategies include:

-

Condensation Reactions: The most fundamental approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines.

-

Amide Coupling: A prevalent method for creating diverse libraries of pyrazine derivatives involves coupling a pyrazine carboxylic acid with various amines using standard coupling agents (e.g., T3P, EDCI/HOBt) or by first converting the acid to a more reactive acyl chloride.

-

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki and Buchwald-Hartwig are employed to attach aryl or other functional groups to a halogenated pyrazine core, enabling extensive structure-activity relationship (SAR) studies.

Protocol: Synthesis of Pyrazine Amides via Acyl Chloride

-

Acid Chloride Formation: A solution of pyrazine-2-carboxylic acid in a suitable solvent (e.g., DCM) is treated with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF. The reaction is typically stirred at room temperature until the conversion is complete. The solvent and excess reagent are removed under reduced pressure.

-

Amidation: The crude pyrazinoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF). The desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, DIPEA; 1.5-2.0 equivalents) are added, often at 0 °C.

-

Work-up and Purification: The reaction is stirred until completion (monitored by TLC or LC-MS). The mixture is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified using column chromatography or recrystallization.

Key Biological Assays

Protocol: MTT Assay for In Vitro Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: The pyrazine derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The old medium is removed from the plates, and the cells are treated with various concentrations of the compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Protocol: Microbroth Dilution for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing the complex processes in drug discovery and the intricate biological pathways targeted by pyrazine derivatives.

Caption: A generalized workflow for the discovery and development of pyrazine-based therapeutic agents.

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a pyrazine-based kinase inhibitor.

Caption: A simplified Structure-Activity Relationship (SAR) map for antitubercular pyrazine derivatives.

Structure-Activity Relationship (SAR) and Future Outlook

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For many pyrazine-based inhibitors, the substitution pattern on the pyrazine ring dictates the biological activity. For instance, in antitubercular pyrazine-hydrazones, the nature of the aromatic moiety attached to the hydrazone linker significantly influences the minimum inhibitory concentration. Similarly, for kinase inhibitors, substituents are designed to occupy specific hydrophobic pockets and form additional hydrogen bonds to increase affinity and selectivity for the target kinase over others.

The pyrazine scaffold continues to be a fertile ground for drug discovery. Its proven success in marketed drugs like Bortezomib, Pyrazinamide, and Glipizide provides a strong validation for its use in medicinal chemistry. Future research will likely focus on developing novel pyrazine derivatives with improved safety profiles, exploring new therapeutic applications, and creating highly selective agents for personalized medicine by leveraging computational modeling and advanced synthetic techniques.

Conclusion

Pyrazine and its derivatives represent a cornerstone of modern medicinal chemistry, offering a versatile and highly adaptable scaffold for drug design. The extensive body of research highlights their potent activities across a spectrum of diseases, including cancer and tuberculosis. The ability to systematically modify the pyrazine core has allowed for the fine-tuning of pharmacological properties, leading to the discovery of numerous potent and selective drug candidates. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the pyrazine scaffold is poised to remain a critical component in the development of the next generation of innovative medicines.

The Diverse Biological Landscape of Substituted Pyrazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of substituted pyrazines, with a focus on their anticancer and antimicrobial properties. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways to aid in ongoing research and drug development efforts.

Anticancer Activity of Substituted Pyrazines

Substituted pyrazines have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases

Several substituted pyrazine derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A series of 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent FGFR inhibitors. Compound 18i from this series demonstrated significant pan-FGFR inhibitory activity and exhibited antiproliferative efficacy against multiple cancer cell lines with FGFR abnormalities.[1]

c-Met and VEGFR-2 Inhibition: Novel[2][3][4]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated as dual inhibitors of c-Met and VEGFR-2, two key RTKs involved in tumor angiogenesis and metastasis. Compound 17l emerged as a particularly potent inhibitor, displaying excellent antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.[4][5] This compound was found to induce G0/G1 phase cell cycle arrest and apoptosis in A549 cells.[4]

The inhibition of FGFR and c-Met/VEGFR-2 by substituted pyrazines disrupts downstream signaling cascades critical for cancer cell growth and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted pyrazine derivatives.

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 18i | FGFR1-4 | NCI-H520 | 26.69 | [1] |

| SNU-16 | 1.88 | [1] | ||

| KMS-11 | 3.02 | [1] | ||

| SW-780 | 2.34 | [1] | ||

| MDA-MB-453 | 12.58 | [1] | ||

| 17l | c-Met, VEGFR-2 | A549 | 0.98 | [4][5] |

| MCF-7 | 1.05 | [4][5] | ||

| HeLa | 1.28 | [4][5] | ||

| 9a | Not specified | PC3 | 0.05 | [6] |

| 9b | Not specified | PC3 | 0.07 | [6] |

| 9c | Not specified | PC3 | 0.06 | [6] |

| 9g | Not specified | DU-145 | 0.08 | [6] |

| 9j | Not specified | A549 | 0.09 | [6] |

Antimicrobial Activity of Substituted Pyrazines

Substituted pyrazines have also demonstrated notable activity against a variety of bacterial and fungal pathogens, making them attractive candidates for the development of new antimicrobial agents.

Antibacterial and Antifungal Efficacy

Triazolo[4,3-a]pyrazine derivatives have been synthesized and shown to possess antibacterial properties.[7] For instance, compound 2e from this class exhibited significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to the standard antibiotic ampicillin.[8]

Furthermore, pyrazine-thiadiazole hybrids have been synthesized and evaluated for their antimicrobial efficacy.[9] Compounds 5b , 5c , and 9c from this series showed effective antimicrobial activities against various bacterial and fungal strains.[9]

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative substituted pyrazine derivatives.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 2e | Staphylococcus aureus | 32 | [8] |

| Escherichia coli | 16 | [8] | |

| Compound 1 | Staphylococcus aureus | 78 | [10] |

| Bacillus cereus | 78 | [10] | |

| Escherichia coli | 625 | [10] | |

| Salmonella typhi | 1250 | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key anticancer pyrazine derivative and for the evaluation of antiproliferative and antimicrobial activities.

Synthesis of[2][3][4]triazolo[4,3-a]pyrazine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of[2][3][4]triazolo[4,3-a]pyrazine derivatives, exemplified by the synthesis of compounds like 17l .[5]

Materials:

-

2,3-dichloropyrazine

-

Hydrazine hydrate

-

Ethanol

-

Triethoxymethane

-

Appropriate aminophenol derivative

Procedure:

-

Synthesis of Hydrazinylpyrazine (Intermediate 1): To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine hydrate. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated by filtration.

-

Synthesis of Triazolopyrazine Core (Intermediate 2): The hydrazinylpyrazine intermediate is cyclized using triethoxymethane. The reaction mixture is typically heated to reflux. After cooling, the product is isolated.

-

Synthesis of Final[2][3][4]triazolo[4,3-a]pyrazine Derivative: The triazolopyrazine core is then reacted with an appropriate aminophenol derivative via a substitution reaction to yield the final product. The specific reaction conditions (solvent, temperature, and catalyst) may vary depending on the specific reactants.

-

Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography. The structure and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[11][12][13][14]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Substituted pyrazine compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the substituted pyrazine compounds (typically in a range from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for an additional 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity Assessment (Broth Microdilution Method)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of substituted pyrazine compounds against various microbial strains.[10][15]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Substituted pyrazine compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Standard antimicrobial agent (positive control)

-

Inoculum of the microbial strain (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the substituted pyrazine compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microbial strain to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells.

This guide provides a foundational understanding of the significant biological activities of substituted pyrazines. The detailed protocols and compiled data are intended to facilitate further exploration and development of this promising class of compounds for therapeutic applications.

References

- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. revues.imist.ma [revues.imist.ma]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Technical Guide on 3-Chloropyrazine-2-carbonitrile: Safety and Handling

Introduction

This document provides a technical overview of the safety, handling, and experimental protocols related to 3-Chloropyrazine-2-carbonitrile. This heterocyclic compound serves as a key reactant and intermediate in the synthesis of various pharmaceutical agents, including tuberculostatic pyrazine derivatives and cathepsin C inhibitors.[1][2][3] Given its application in drug discovery and development, a thorough understanding of its properties and associated hazards is critical for ensuring laboratory safety.

Physicochemical and Toxicological Data

Quantitative data for 3-Chloropyrazine-2-carbonitrile has been compiled from multiple sources to provide a comparative summary.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 55557-52-3 | [2][4][5] |

| Molecular Formula | C₅H₂ClN₃ | [2][3] |

| Melting Point | 44-47 °C | [2][3] |

| Boiling Point | 264.1 ± 35.0 °C (Predicted) | [2] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [2] |

| Form | Solid (White to Light Brown Powder) | [2] |

| Synonyms | 2-Chloro-3-cyanopyrazine | [4] |

Table 2: Hazard Identification and Classification

| Hazard Classification | Details | Source |

| GHS Classification | Acute Toxicity, Oral (Category 4), H302 Acute Toxicity, Dermal (Category 4), H312 Acute Toxicity, Inhalation (Category 4), H332 Skin Irritation (Category 2), H315 Eye Irritation (Category 2), H319 Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335 | [4][5] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][5] |

| Signal Word | Warning | [6] |

| Hazard Codes (CHIP) | Xn (Harmful) | [2][4] |

| Risk Phrases (CHIP) | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin. | [4] |

Safety and Handling Protocols

Proper handling of 3-Chloropyrazine-2-carbonitrile is essential to minimize exposure and associated risks.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4] An eye wash station should be readily accessible.[4]

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., Nitrile rubber).[4]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[5] If ventilation is insufficient, a self-contained breathing apparatus (SCBA) or a respiratory protective device with a particle filter must be used.[4]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[5] Wash hands and any exposed skin thoroughly after handling.[5]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[4][5] Keep away from heat and incompatible materials such as strong oxidizing agents and strong acids.[4][5] The recommended storage condition is under an inert gas (Nitrogen or Argon) at 2-8°C.[2]

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][5]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical advice.[4][5]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and give half a litre of water to drink. Immediately call a POISON CENTER or doctor.[4][6]

Experimental Protocols

The following protocols are cited in the literature for the synthesis and use of 3-Chloropyrazine-2-carbonitrile.

Synthesis of 3-Chloropyrazine-2-carbonitrile

This procedure describes the chlorination of pyrazine-2-carbonitrile.[2][3]

Materials:

-

Pyrazine-2-carbonitrile (65.65 mmol)

-

Toluene (48 mL)

-

Dimethylformamide (DMF) (5 mL)

-

Sulfuryl chloride (260.8 mmol)

-

Diethyl ether

-

Sodium bicarbonate (solid)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Methodology:

-

Dissolve pyrazine-2-carbonitrile in toluene and DMF in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add sulfuryl chloride to the solution over a period of 10 minutes.[2][3]

-

Stir the reaction mixture in the ice bath for 30 minutes.[2][3]

-

Allow the mixture to warm to room temperature and continue stirring for 5 hours.[2][3]

-

Decant the toluene layer. Extract the remaining reddish oil residue three times with diethyl ether.[2]

-

Combine the toluene and ether layers and quench with ice water.[1]

-

Neutralize the combined organic layers with solid sodium bicarbonate.[1]

-

Separate the organic layer and extract the aqueous layer again with diethyl ether.

-

Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄.[1]

-

Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.[1]

-

Purify the crude product by silica gel column chromatography, using 100% dichloromethane as the eluent, to obtain pure 3-chloropyrazine-2-carbonitrile.[2]

Diagrams and Workflows

General Laboratory Handling Workflow

Caption: General workflow for safe laboratory handling of chemical reagents.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-Chloropyrazine-2-carbonitrile.

References

- 1. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 2. 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3 [m.chemicalbook.com]

- 3. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols: (3-chloropyrazin-2-yl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chloropyrazin-2-yl)methanol is a versatile heterocyclic building block in organic synthesis, primarily utilized as a key intermediate in the preparation of a variety of biologically active compounds. Its pyrazine core, substituted with a chloro and a hydroxymethyl group, offers multiple reaction sites for derivatization. The chlorine atom can be displaced through nucleophilic substitution, while the primary alcohol functionality allows for oxidation, esterification, and etherification. These transformations enable the introduction of diverse functional groups, making it a valuable scaffold in the synthesis of pharmaceuticals and agrochemicals. For instance, derivatives of this molecule are integral to the synthesis of complex therapeutic agents.

Key Synthetic Applications

(3-chloropyrazin-2-yl)methanol serves as a precursor for several important chemical transformations, including:

-

Oxidation to Aldehyde: The primary alcohol can be oxidized to form 3-chloropyrazine-2-carbaldehyde, a crucial intermediate for creating more complex molecules, including various therapeutic agents.

-

Etherification: The hydroxyl group can be converted into an ether linkage, allowing for the introduction of various alkyl or aryl groups.

-

Esterification: Reaction with carboxylic acids or their derivatives yields esters, which can be useful for modifying the physicochemical properties of a lead compound.

-

Nucleophilic Substitution: The chlorine atom on the pyrazine ring can be substituted by a range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

Oxidation of (3-chloropyrazin-2-yl)methanol to 3-chloropyrazine-2-carbaldehyde

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using manganese dioxide (MnO₂), a common and mild oxidizing agent for this transformation.

Reaction Scheme:

Application Notes and Protocols: Synthesis and Utility of (3-(Amino)pyrazin-2-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyrazin-2-yl)methanol is a versatile starting material for the synthesis of a diverse range of 3-substituted aminopyrazinylmethanol derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the chlorine atom on the electron-deficient pyrazine ring is displaced by a primary or secondary amine. The resulting (3-(amino)pyrazin-2-yl)methanol scaffold serves as a key pharmacophore in molecules targeting various signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and inflammatory diseases.

These application notes provide an overview of the synthesis, applications, and relevant biological pathways associated with (3-(amino)pyrazin-2-yl)methanol derivatives. Detailed experimental protocols for the synthesis of representative examples are also included.

Reaction Overview and Mechanism